Vap-1-IN-3

Description

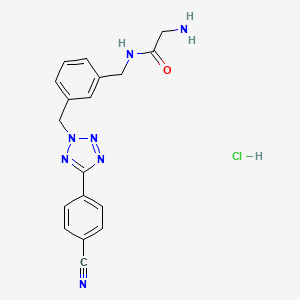

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C18H18ClN7O |

|---|---|

Molecular Weight |

383.8 g/mol |

IUPAC Name |

2-amino-N-[[3-[[5-(4-cyanophenyl)tetrazol-2-yl]methyl]phenyl]methyl]acetamide;hydrochloride |

InChI |

InChI=1S/C18H17N7O.ClH/c19-9-13-4-6-16(7-5-13)18-22-24-25(23-18)12-15-3-1-2-14(8-15)11-21-17(26)10-20;/h1-8H,10-12,20H2,(H,21,26);1H |

InChI Key |

IVRHUYKHUGZJRG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)CN2N=C(N=N2)C3=CC=C(C=C3)C#N)CNC(=O)CN.Cl |

Origin of Product |

United States |

Foundational & Exploratory

Vap-1-IN-3 mechanism of action

An In-Depth Technical Guide on the Core Mechanism of Action of Vap-1-IN-3

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vascular Adhesion Protein-1 (VAP-1), also known as Semicarbazide-Sensitive Amine Oxidase (SSAO) and Amine Oxidase Copper-Containing 3 (AOC3), is a unique, dual-function type II transmembrane glycoprotein.[1] It is predominantly expressed on the surface of endothelial cells, smooth muscle cells, and adipocytes. VAP-1 plays a critical role in the inflammatory cascade by mediating the adhesion and transmigration of leukocytes from the bloodstream into inflamed tissues.[2][3][4] Beyond its function as an adhesion molecule, VAP-1 possesses enzymatic activity, catalyzing the oxidative deamination of primary amines. This reaction produces corresponding aldehydes, hydrogen peroxide (H₂O₂), and ammonia, which are themselves pro-inflammatory and contribute to oxidative stress.[1][5]

Given its central role in inflammation, VAP-1 has emerged as a promising therapeutic target for a range of inflammatory diseases. This compound, also identified as compound 136 in the primary literature, is a potent, small-molecule inhibitor of the enzymatic activity of VAP-1. This guide provides a detailed overview of its mechanism of action, supported by available quantitative data, experimental methodologies, and visual pathway diagrams.

Core Mechanism of Action: Substrate Inhibition

This compound is classified as a substrate inhibitor of VAP-1. This mechanism entails that this compound itself is recognized and processed by the VAP-1 enzyme as a substrate. However, the rate of its conversion into an aldehyde derivative is significantly slower than that of the enzyme's natural substrates. By occupying the active site and being turned over very slowly, this compound effectively acts as a competitive inhibitor, blocking the conversion of endogenous and exogenous primary amines and thereby reducing the production of pro-inflammatory products like hydrogen peroxide.

dot

References

- 1. Vascular adhesion protein-1 (VAP-1) in vascular inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What are VAP-1 inhibitors and how do they work? [synapse.patsnap.com]

- 3. scbt.com [scbt.com]

- 4. Vascular Adhesion Protein-1: A Cell Surface Amine Oxidase in Translation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of vascular adhesion protein‐1 enhances the anti‐tumor effects of immune checkpoint inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Vap-1-IN-3 Target Engagement with VAP-1/AOC3: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vascular Adhesion Protein-1 (VAP-1), also known as Amine Oxidase, Copper Containing 3 (AOC3), is a unique transmembrane protein with dual functions. It acts as both an adhesion molecule mediating leukocyte trafficking to sites of inflammation and as a semicarbazide-sensitive amine oxidase (SSAO) enzyme.[1][2] The enzymatic activity of VAP-1/AOC3 results in the oxidative deamination of primary amines, producing hydrogen peroxide, aldehydes, and ammonia.[3][4][5] These products are implicated in promoting oxidative stress and inflammatory responses.[2] Consequently, VAP-1/AOC3 has emerged as a significant therapeutic target for a range of inflammatory and vascular diseases.[3][4]

This technical guide provides a comprehensive overview of the target engagement of Vap-1-IN-3, a potent inhibitor of VAP-1/AOC3. The document details the quantitative interaction data, experimental protocols for assessing target engagement, and the underlying signaling pathways.

Data Presentation: Quantitative Analysis of this compound Interaction with VAP-1/AOC3

The inhibitory potency of this compound has been characterized through in vitro enzymatic assays. The following table summarizes the key quantitative data regarding the interaction of this compound with VAP-1/AOC3.

| Compound | Target | Assay Type | Parameter | Value | Species |

| This compound | VAP-1/AOC3 | Enzyme Inhibition Assay | IC50 | 0.13 µM | Bovine |

Note: Data for this compound against human VAP-1/AOC3, including binding affinity (Kd), association rate (kon), dissociation rate (koff), and inhibition constant (Ki), are not publicly available at this time. The provided IC50 value against bovine VAP-1 serves as an indicator of its potent inhibitory activity. Further studies are required to fully characterize its interaction with the human enzyme.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of VAP-1/AOC3 inhibition. Below are protocols for key experiments used to characterize the interaction of inhibitors like this compound with VAP-1/AOC3.

Fluorescence-Based VAP-1/AOC3 Enzyme Activity Assay

This assay measures the hydrogen peroxide (H₂O₂) produced by the enzymatic activity of VAP-1/AOC3.

Principle: The Amplex® Red reagent (10-acetyl-3,7-dihydroxyphenoxazine) reacts with H₂O₂ in a 1:1 stoichiometry in the presence of horseradish peroxidase (HRP) to produce the highly fluorescent resorufin. The increase in fluorescence is proportional to the amount of H₂O₂ generated and thus to the VAP-1/AOC3 enzyme activity.

Materials:

-

Recombinant human VAP-1/AOC3 protein

-

This compound or other test inhibitors

-

Amplex® Red reagent

-

Horseradish peroxidase (HRP)

-

Benzylamine (substrate)

-

Assay Buffer (e.g., 50 mM HEPES, pH 7.4)

-

96-well black microplates

-

Fluorescence microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare a working solution of Amplex® Red and HRP in Assay Buffer.

-

Prepare a stock solution of benzylamine in Assay Buffer.

-

-

Assay Protocol:

-

Add 20 µL of Assay Buffer to each well of a 96-well plate.

-

Add 10 µL of this compound at various concentrations (typically in a serial dilution) to the test wells. Add 10 µL of solvent for control wells.

-

Add 10 µL of recombinant human VAP-1/AOC3 solution to all wells except for the no-enzyme control.

-

Incubate the plate at 37°C for 15 minutes.

-

Initiate the enzymatic reaction by adding 10 µL of the benzylamine substrate solution.

-

Immediately add 50 µL of the Amplex® Red/HRP working solution to all wells.

-

Incubate the plate at 37°C, protected from light.

-

-

Data Acquisition and Analysis:

-

Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 530-560 nm excitation and ~590 nm emission) in a kinetic mode for a set period (e.g., 30-60 minutes).

-

Calculate the rate of reaction (slope of the fluorescence versus time curve).

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Surface Plasmon Resonance (SPR) for Binding Kinetics Analysis

SPR is a label-free technique used to measure the real-time binding kinetics and affinity between a ligand (immobilized on a sensor chip) and an analyte (in solution).

Principle: The binding of the analyte to the immobilized ligand causes a change in the refractive index at the sensor surface, which is detected as a change in the resonance angle of reflected light. This change is proportional to the mass bound to the surface.

Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5)

-

Recombinant human VAP-1/AOC3 protein (ligand)

-

This compound (analyte)

-

Amine coupling kit (EDC, NHS, ethanolamine)

-

Running buffer (e.g., HBS-EP+)

-

Regeneration solution (e.g., low pH glycine or high salt buffer)

Procedure:

-

Ligand Immobilization:

-

Activate the sensor chip surface using a mixture of EDC and NHS.

-

Inject the recombinant human VAP-1/AOC3 protein solution over the activated surface to allow for covalent coupling via amine groups.

-

Deactivate any remaining active esters by injecting ethanolamine.

-

A reference flow cell should be prepared similarly but without the VAP-1/AOC3 protein to subtract non-specific binding.

-

-

Analyte Binding Measurement:

-

Inject a series of concentrations of this compound in running buffer over the immobilized VAP-1/AOC3 and reference surfaces.

-

Monitor the association phase (analyte binding) and dissociation phase (buffer flow without analyte).

-

-

Surface Regeneration:

-

Inject the regeneration solution to remove the bound analyte and prepare the surface for the next injection cycle. The choice of regeneration solution needs to be empirically determined to ensure complete removal of the analyte without damaging the immobilized ligand.[6]

-

-

Data Analysis:

-

Subtract the reference flow cell data from the active flow cell data to obtain specific binding sensorgrams.

-

Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd).

-

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is essential for a clear understanding of this compound's mechanism of action and its characterization.

VAP-1/AOC3 Signaling Pathway

The enzymatic activity of VAP-1/AOC3 on endothelial cells generates hydrogen peroxide (H₂O₂), which acts as a signaling molecule. This can lead to the upregulation of other adhesion molecules, such as ICAM-1 and VCAM-1, further promoting leukocyte adhesion and transmigration. This compound, by inhibiting the enzymatic activity of VAP-1/AOC3, is expected to attenuate these downstream signaling events.

Caption: VAP-1/AOC3 signaling and inhibition by this compound.

Experimental Workflow for VAP-1/AOC3 Inhibitor Characterization

The characterization of a VAP-1/AOC3 inhibitor like this compound typically follows a structured workflow, starting from initial screening to detailed kinetic analysis.

Caption: Workflow for VAP-1/AOC3 inhibitor characterization.

References

- 1. path.ox.ac.uk [path.ox.ac.uk]

- 2. nicoyalife.com [nicoyalife.com]

- 3. Surface Plasmon Resonance (SPR) Analysis of Binding Interactions of Proteins in Inner-Ear Sensory Epithelia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Vascular adhesion protein-1 (VAP-1) in vascular inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibition of vascular adhesion protein‐1 enhances the anti‐tumor effects of immune checkpoint inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Regeneration [sprpages.nl]

Vap-1-IN-3: A Technical Guide to its In Vitro Enzymatic Evaluation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro enzymatic assay for Vap-1-IN-3, a potent inhibitor of Vascular Adhesion Protein-1 (VAP-1). This document outlines the core principles of VAP-1 enzymatic activity, details a representative experimental protocol for inhibitor profiling, and presents the known quantitative data for this compound.

Introduction to VAP-1

Vascular Adhesion Protein-1 (VAP-1), also known as Semicarbazide-Sensitive Amine Oxidase (SSAO) or Amine Oxidase Copper-Containing 3 (AOC3), is a dual-function protein. It acts as both an adhesion molecule involved in leukocyte trafficking and as an enzyme that catalyzes the oxidative deamination of primary amines.[1][2] The enzymatic activity of VAP-1 results in the production of an aldehyde, hydrogen peroxide (H₂O₂), and ammonia.[3] This enzymatic function is implicated in various pathological processes, including inflammation, oxidative stress, and vascular damage, making VAP-1 a compelling target for therapeutic intervention in a range of diseases.[2]

This compound: A Potent VAP-1 Inhibitor

This compound has been identified as a potent inhibitor of VAP-1's enzymatic activity. The inhibitory potency of this compound has been quantified, providing a key metric for its characterization.

Quantitative Data for this compound

| Compound | Parameter | Value | Enzyme Source |

| This compound | IC₅₀ | 0.13 µM | Bovine Plasma |

In Vitro Enzymatic Assay for VAP-1 Inhibition

The following section details a representative experimental protocol for determining the inhibitory activity of compounds like this compound against VAP-1. This protocol is based on commonly used fluorometric methods that detect the production of hydrogen peroxide, a direct product of the VAP-1 enzymatic reaction.

Principle of the Assay

The enzymatic activity of VAP-1 is measured by quantifying the rate of hydrogen peroxide (H₂O₂) production. A common method utilizes a fluorogenic substrate, such as the Amplex® Red reagent (10-acetyl-3,7-dihydroxyphenoxazine), which in the presence of horseradish peroxidase (HRP), reacts with H₂O₂ to produce the highly fluorescent compound resorufin. The increase in fluorescence intensity over time is directly proportional to the VAP-1 enzymatic activity. The potency of an inhibitor is determined by measuring the reduction in VAP-1 activity across a range of inhibitor concentrations.

Experimental Protocol

1. Reagents and Materials:

-

VAP-1 Enzyme Source: Purified VAP-1 from bovine plasma.

-

Inhibitor: this compound.

-

Detection Reagents: Amplex® Red reagent, Horseradish Peroxidase (HRP).

-

Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4.

-

MAO Inhibitors: Clorgyline (for MAO-A) and Pargyline (for MAO-B) to ensure specificity for SSAO/VAP-1 activity.[6]

-

Positive Control Inhibitor: Semicarbazide.[6]

-

Microplate: 96-well, black, flat-bottom.

-

Plate Reader: Fluorometric microplate reader with appropriate excitation and emission filters (e.g., 530-560 nm excitation and ~590 nm emission for resorufin).

2. Assay Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of this compound and a range of serial dilutions in assay buffer.

-

Prepare working solutions of benzylamine, Amplex® Red, and HRP in assay buffer.

-

Prepare a solution of VAP-1 enzyme in assay buffer.

-

Prepare solutions of clorgyline and pargyline.

-

-

Assay Reaction:

-

To the wells of a 96-well microplate, add the following in order:

-

Assay Buffer

-

Clorgyline and Pargyline solutions (to inhibit any potential MAO contamination)

-

This compound solution at various concentrations (or positive control inhibitor/vehicle control).

-

-

Pre-incubate the plate at 37°C for 15 minutes.

-

Initiate the enzymatic reaction by adding the VAP-1 enzyme solution to all wells.

-

Immediately add the detection reagent mixture (containing Amplex® Red, HRP, and benzylamine).

-

-

Data Acquisition:

-

Place the microplate in a fluorometric plate reader pre-set to 37°C.

-

Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a total of 30-60 minutes.

-

-

Data Analysis:

-

For each concentration of this compound, calculate the rate of reaction (increase in fluorescence per unit time).

-

Normalize the reaction rates to the vehicle control (100% activity).

-

Plot the percentage of VAP-1 inhibition against the logarithm of the this compound concentration.

-

Determine the IC₅₀ value by fitting the data to a suitable sigmoidal dose-response curve.

-

Visualizing the Core Concepts

To further elucidate the concepts discussed, the following diagrams have been generated.

VAP-1 Enzymatic Reaction and Inhibition

Caption: VAP-1 catalyzes the oxidation of primary amines, a process inhibited by this compound.

Experimental Workflow for VAP-1 Inhibition Assay

Caption: A stepwise workflow for the in vitro VAP-1 enzymatic inhibition assay.

References

- 1. Vascular Adhesion Protein-1: A Cell Surface Amine Oxidase in Translation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | The role of VAP-1 in cardiovascular disease: a review [frontiersin.org]

- 3. ashpublications.org [ashpublications.org]

- 4. mdpi.com [mdpi.com]

- 5. madbarn.com [madbarn.com]

- 6. The Biological Implication of Semicarbazide-Sensitive Amine Oxidase (SSAO) Upregulation in Rat Systemic Inflammatory Response under Simulated Aerospace Environment - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Efficacy of VAP-1 Inhibition: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary efficacy of Vascular Adhesion Protein-1 (VAP-1) inhibitors, with a focus on the preclinical and early clinical data of representative molecules. VAP-1, also known as Semicarbazide-Sensitive Amine Oxidase (SSAO), is a dual-function enzyme and adhesion molecule implicated in the inflammatory cascade, making it a compelling target for a range of inflammatory and fibrotic diseases. This document summarizes key efficacy data, details relevant experimental methodologies, and visualizes the underlying biological pathways and experimental workflows.

Core Concepts of VAP-1 Inhibition

Vascular Adhesion Protein-1 is a transmembrane protein predominantly expressed on endothelial cells, smooth muscle cells, and adipocytes.[1] Its expression is upregulated at sites of inflammation. VAP-1 participates in the inflammatory response through two primary mechanisms:

-

Adhesion Molecule: It facilitates the adhesion and transmigration of leukocytes, such as neutrophils and lymphocytes, from the bloodstream into inflamed tissues by interacting with leukocyte counter-receptors like Siglec-9 and Siglec-10.[2][3]

-

Enzymatic Activity (SSAO): VAP-1 catalyzes the oxidative deamination of primary amines, producing hydrogen peroxide (H₂O₂), aldehydes, and ammonia.[4] These byproducts can induce oxidative stress, further upregulate other adhesion molecules (e.g., ICAM-1, VCAM-1), and promote inflammation and fibrosis.[1][2]

VAP-1 inhibitors are designed to block these functions, thereby reducing leukocyte infiltration and mitigating tissue damage in various pathological conditions.

Quantitative Efficacy Data of VAP-1 Inhibitors

The following tables summarize the preclinical and clinical efficacy data for two representative VAP-1 inhibitors: PXS-4728A and TERN-201 .

Table 1: Preclinical Efficacy of PXS-4728A

| Disease Model | Animal Model | Treatment Regimen | Key Findings | Reference |

| Atherosclerosis | Apolipoprotein E-deficient mice on a high-fat diet | 15 weeks of PXS-4728A treatment | Reduced atherosclerotic plaque formation to a degree comparable to atorvastatin. | [2] |

| Atherosclerosis | Cholesterol-fed New Zealand White rabbits | 12-week treatment | Reduced atherosclerotic plaque area by 37.59%; lowered LDL cholesterol; suppressed macrophage recruitment and smooth muscle cell migration/proliferation. | [5] |

| Chronic Obstructive Pulmonary Disease (COPD) | Cigarette smoke-induced mouse model | Daily oral treatment | Completely inhibited lung and systemic SSAO activity; suppressed inflammatory cell influx and fibrosis in the airways; improved lung function. | [2][6][7] |

| Acute Lung Injury | LPS-induced mouse model | Pre-treatment with PXS-4728A | Significantly dampened neutrophil migration into the lungs. | [8] |

| Leukocyte Adhesion | Intravital microscopy of mouse cremaster muscle (CXCL1 stimulation) | Pre-treatment with PXS-4728A | Diminished leukocyte rolling and adherence. | [8] |

Table 2: Clinical Efficacy of PXS-4728A (BI 1467335)

| Study Phase | Patient Population | Treatment Regimen | Key Findings | Reference |

| Phase I | Healthy Volunteers | Once daily oral dosing (3-10 mg) for 14 days | Safe and well-tolerated; demonstrated high oral bioavailability and long-lasting inhibition of VAP-1, supporting once-daily dosing. | [9] |

| Phase IIa | Adults with Non-alcoholic Steatohepatitis (NASH) | 12-week treatment | Did not meet the primary endpoint of a significant reduction in alanine aminotransferase (ALT) levels compared to placebo. However, the drug was generally well-tolerated. | [10] |

Table 3: Preclinical and Clinical Efficacy of TERN-201

| Study Type | Model/Population | Treatment Regimen | Key Findings | Reference |

| Preclinical | Rat model of NASH | Dosing with TERN-201 | Significant reductions in liver inflammation and gene expression associated with inflammation and fibrosis. | [11] |

| Preclinical | Model of liver injury | Dose-dependent administration | Significant reductions in liver inflammation and fibrosis. | [12] |

| Phase I | Healthy Volunteers | Single oral doses (1 mg to 10 mg) | Safe and well-tolerated; demonstrated potent, selective, and sustained inhibition of plasma SSAO activity for up to one week after a single dose. | [11][12] |

| Phase Ib (AVIATION Trial) | Patients with NASH | 12 weeks of treatment | Well-tolerated with a favorable safety profile. Did not demonstrate a statistically significant difference from placebo on the primary endpoint of change in corrected T1 (cT1), a measure of liver inflammation and fibrosis. |

Signaling Pathways and Experimental Workflows

VAP-1 Signaling in Inflammation

The following diagram illustrates the central role of VAP-1 in the inflammatory cascade. Upon inflammatory stimuli, VAP-1 is translocated to the endothelial cell surface. It then mediates leukocyte adhesion and, through its enzymatic activity, generates pro-inflammatory signals that amplify the inflammatory response.

Caption: VAP-1 dual function in leukocyte adhesion and enzymatic signaling.

Experimental Workflow: Murine Model of Acute Lung Injury

This diagram outlines a typical experimental workflow for evaluating the efficacy of a VAP-1 inhibitor in a lipopolysaccharide (LPS)-induced acute lung injury model in mice.

References

- 1. Vascular Adhesion Protein-1: A Cell Surface Amine Oxidase in Translation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The inhibitor of semicarbazide-sensitive amine oxidase, PXS-4728A, ameliorates key features of chronic obstructive pulmonary disease in a mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Leukocyte Infiltration of Cremaster Muscle in Mice Assessed by Intravital Microscopy [jove.com]

- 4. journals.plos.org [journals.plos.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Cremaster muscle intravital imaging [bio-protocol.org]

- 10. A randomised Phase IIa trial of amine oxidase copper-containing 3 (AOC3) inhibitor BI 1467335 in adults with non-alcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Intravital microscopy of the cremaster muscle. [bio-protocol.org]

- 12. Video: Inducing Acute Lung Injury in Mice by Direct Intratracheal Lipopolysaccharide Instillation [jove.com]

Vap-1-IN-3: A Technical Overview of its Pharmacokinetics and Pharmacodynamics

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vap-1-IN-3, also known as SSAO/VAP-1 inhibitor 1, is a potent inhibitor of Vascular Adhesion Protein-1 (VAP-1), a dual-function transmembrane protein with both adhesion and enzymatic (semicarbazide-sensitive amine oxidase or SSAO) activities. VAP-1 is implicated in the pathogenesis of various inflammatory diseases, making it a compelling target for therapeutic intervention. This technical guide provides a comprehensive overview of the available pharmacokinetic and pharmacodynamic properties of this compound, based on preclinical data.

Pharmacodynamics

The primary pharmacodynamic effect of this compound is the potent and selective inhibition of the SSAO activity of VAP-1.

In Vitro Potency

This compound has demonstrated significant inhibitory activity against VAP-1 in in vitro assays.

| Parameter | Value | Species | Source of VAP-1 |

| IC50 | 0.13 μM | Bovine | Plasma |

Table 1: In Vitro Inhibitory Activity of this compound

Mechanism of Action

VAP-1's enzymatic activity leads to the oxidative deamination of primary amines, producing hydrogen peroxide, aldehydes, and ammonia. These byproducts contribute to oxidative stress and inflammation. This compound, by inhibiting this enzymatic activity, is expected to mitigate these downstream inflammatory effects. The inhibition of VAP-1 also interferes with the adhesion and transmigration of leukocytes to inflammatory sites, a key process in the inflammatory cascade.

Figure 1: Mechanism of VAP-1 enzymatic activity and its inhibition by this compound.

Experimental Protocols

Detailed experimental protocols for the determination of the pharmacodynamic and pharmacokinetic parameters of this compound are outlined below.

In Vitro VAP-1 Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against VAP-1.

Materials:

-

This compound (Compound E3 as described in patent WO2021102774A1)[1]

-

VAP-1 enzyme (isolated from bovine plasma)

-

Benzylamine (substrate)

-

Amplex Red

-

Horseradish peroxidase (HRP)

-

Phosphate buffer

Procedure:

-

Prepare a series of dilutions of this compound.

-

In a 96-well plate, add the VAP-1 enzyme, this compound dilutions (or vehicle control), and phosphate buffer.

-

Pre-incubate the mixture for a specified period.

-

Initiate the enzymatic reaction by adding the substrate, benzylamine.

-

Simultaneously, add Amplex Red and HRP to the wells. The H₂O₂ produced by the VAP-1 reaction will react with Amplex Red in the presence of HRP to produce the fluorescent product, resorufin.

-

Measure the fluorescence intensity at appropriate excitation and emission wavelengths over time.

-

Calculate the rate of reaction for each concentration of this compound.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Figure 2: Workflow for the in vitro VAP-1 inhibition assay.

Conclusion

This compound is a potent inhibitor of VAP-1 with a demonstrated in vitro IC50 in the sub-micromolar range. While detailed in vivo pharmacokinetic and comprehensive pharmacodynamic data are not yet publicly available, the compound's potent enzymatic inhibition suggests a promising therapeutic potential for inflammatory conditions. Further studies are warranted to fully characterize its in vivo efficacy, safety, and pharmacokinetic profile to support its clinical development. The experimental protocols provided herein offer a foundation for the continued investigation of this compound and other novel VAP-1 inhibitors.

References

Methodological & Application

Application Notes and Protocols for Vap-1-IN-3: In Vitro Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vascular Adhesion Protein-1 (VAP-1), also known as Semicarbazide-Sensitive Amine Oxidase (SSAO), is a dual-function transmembrane protein with significant roles in inflammatory processes.[1][2] It acts as both an adhesion molecule facilitating leukocyte trafficking to inflamed tissues and as an enzyme that catalyzes the oxidative deamination of primary amines.[1][2] This enzymatic activity produces hydrogen peroxide (H₂O₂), aldehydes, and ammonia, which contribute to oxidative stress and further promote inflammation.[1][2] Given its central role in the inflammatory cascade, VAP-1 has emerged as a promising therapeutic target for a range of inflammatory diseases.[3]

Vap-1-IN-3 is a potent and selective small molecule inhibitor of VAP-1. These application notes provide detailed protocols for in vitro cell-based assays to characterize the activity of this compound and similar compounds. The described assays are designed to assess the inhibitory effect of this compound on both the enzymatic and adhesive functions of VAP-1.

Data Presentation

The following tables summarize representative quantitative data for a VAP-1 inhibitor, herein referred to as this compound, in key in vitro assays.

Table 1: Inhibition of VAP-1 Enzymatic Activity

| Assay Type | Substrate | This compound Concentration | % Inhibition | IC₅₀ |

| SSAO/VAP-1 Enzyme Activity | Benzylamine | 1 nM | 15% | 50 nM |

| Assay (Amplex Red) | 10 nM | 45% | ||

| 50 nM | 85% | |||

| 100 nM | 98% |

Table 2: Inhibition of Leukocyte-Endothelial Cell Adhesion

| Assay Type | Leukocyte Type | Treatment | % Adhesion Inhibition |

| Static Adhesion Assay | Human PBMCs | This compound (1 µM) | 65% |

| This compound (10 µM) | 85% |

Table 3: Inhibition of Leukocyte Transmigration

| Assay Type | Leukocyte Type | Treatment | % Transmigration Inhibition |

| Transwell Migration Assay | Human Neutrophils | This compound (1 µM) | 55% |

| This compound (10 µM) | 78% |

Experimental Protocols

VAP-1/SSAO Enzyme Activity Assay

This assay quantifies the enzymatic activity of VAP-1 by measuring the production of hydrogen peroxide (H₂O₂) using the Amplex® Red reagent.

Materials:

-

Recombinant human VAP-1/SSAO

-

This compound

-

Benzylamine (substrate)

-

Amplex® Red reagent

-

Horseradish peroxidase (HRP)

-

Phosphate-buffered saline (PBS)

-

96-well black, clear-bottom plates

Protocol:

-

Prepare a stock solution of this compound in DMSO and dilute to desired concentrations in PBS.

-

In a 96-well plate, add 20 µL of this compound dilutions or vehicle control (DMSO in PBS).

-

Add 20 µL of recombinant human VAP-1/SSAO solution to each well.

-

Incubate for 30 minutes at 37°C to allow for inhibitor binding.

-

Prepare the detection reagent by mixing Amplex® Red, HRP, and benzylamine in PBS.

-

Add 60 µL of the detection reagent to each well to initiate the enzymatic reaction.

-

Incubate the plate at 37°C for 60 minutes, protected from light.

-

Measure the fluorescence intensity using a microplate reader (excitation: 530-560 nm, emission: ~590 nm).

-

Calculate the percent inhibition relative to the vehicle control and determine the IC₅₀ value.

Leukocyte-Endothelial Cell Adhesion Assay

This assay measures the ability of this compound to inhibit the adhesion of leukocytes to a monolayer of endothelial cells.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Human Peripheral Blood Mononuclear Cells (PBMCs) or other leukocyte subsets

-

Endothelial Cell Growth Medium

-

RPMI-1640 medium

-

Calcein-AM (fluorescent dye)

-

Tumor Necrosis Factor-alpha (TNF-α)

-

This compound

-

96-well clear plates

Protocol:

-

Seed HUVECs in a 96-well plate and culture until a confluent monolayer is formed.

-

Treat the HUVEC monolayer with TNF-α (e.g., 10 ng/mL) for 4-6 hours to induce VAP-1 expression.

-

During the last hour of TNF-α treatment, add various concentrations of this compound or vehicle control to the HUVECs.

-

Isolate leukocytes (e.g., PBMCs) from whole blood using density gradient centrifugation.

-

Label the leukocytes with Calcein-AM according to the manufacturer's protocol.

-

Wash the HUVEC monolayer gently with pre-warmed PBS.

-

Add the Calcein-AM labeled leukocytes to the HUVEC monolayer.

-

Incubate for 30-60 minutes at 37°C to allow for adhesion.

-

Gently wash the wells 2-3 times with PBS to remove non-adherent cells.

-

Measure the fluorescence of the remaining adherent cells using a fluorescence microplate reader (excitation: 485 nm, emission: 520 nm).

-

Quantify the percentage of adhesion inhibition compared to the vehicle control.

Leukocyte Transmigration Assay (Boyden Chamber Assay)

This assay assesses the effect of this compound on the migration of leukocytes across an endothelial cell monolayer.

Materials:

-

HUVECs

-

Leukocytes (e.g., neutrophils)

-

Transwell inserts (e.g., 6.5 mm diameter, 3.0 µm pore size)

-

24-well plates

-

Endothelial Cell Growth Medium

-

Assay medium (e.g., RPMI-1640 with 0.5% BSA)

-

Chemoattractant (e.g., fMLP or IL-8)

-

This compound

-

Calcein-AM

Protocol:

-

Coat the top of the Transwell insert membrane with a suitable matrix (e.g., fibronectin) and seed HUVECs. Culture until a confluent monolayer is formed.

-

Treat the HUVEC monolayer with TNF-α to induce VAP-1 expression.

-

In the lower chamber of the 24-well plate, add assay medium containing a chemoattractant.

-

In the upper chamber (the Transwell insert), replace the culture medium with assay medium containing labeled leukocytes and different concentrations of this compound or vehicle control.

-

Incubate for 2-4 hours at 37°C to allow for transmigration.

-

Remove the Transwell insert.

-

Quantify the number of migrated cells in the lower chamber by measuring the fluorescence of the Calcein-AM labeled cells using a fluorescence plate reader.

-

Calculate the percent inhibition of transmigration relative to the vehicle control.

Visualizations

Caption: VAP-1 Signaling and Inhibition by this compound.

Caption: In Vitro Assay Experimental Workflow.

References

Application Notes and Protocols for VAP-1 Inhibition in a Mouse Model of Arthritis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vascular Adhesion Protein-1 (VAP-1), also known as Amine Oxidase Copper Containing 3 (AOC3), is a key player in the inflammatory cascade and has emerged as a promising therapeutic target for chronic inflammatory diseases such as rheumatoid arthritis.[1][2] VAP-1 is a dual-function protein acting as both an adhesion molecule and a semicarbazide-sensitive amine oxidase (SSAO).[1][2][3] Its enzymatic activity generates reactive oxygen species (ROS) and aldehydes, which contribute to inflammation and tissue damage.[1][4] As an adhesion molecule, it facilitates the recruitment and transmigration of leukocytes to inflamed tissues.[1][2][3]

This document provides detailed application notes and protocols for the use of a representative small molecule VAP-1 inhibitor, referred to here as VAP-1-IN-3, in a mouse model of arthritis. It should be noted that "this compound" is used as a placeholder for a novel or proprietary small molecule inhibitor, as a compound with this specific public designation is not widely documented in scientific literature. The provided protocols are based on established methodologies for other small molecule VAP-1 inhibitors and common practices in preclinical arthritis research.

Mechanism of Action of VAP-1 Inhibitors

VAP-1 inhibitors primarily function by blocking the enzymatic activity of VAP-1.[1][2] This inhibition mitigates the inflammatory response through two main mechanisms:

-

Reduction of Pro-inflammatory Products: By inhibiting the SSAO activity of VAP-1, these small molecules prevent the generation of hydrogen peroxide, aldehydes, and ammonia, thereby reducing oxidative stress and subsequent inflammatory signaling.[1][4]

-

Inhibition of Leukocyte Trafficking: The enzymatic activity of VAP-1 is crucial for the adhesion and migration of leukocytes across the vascular endothelium into the inflamed joint tissue.[1][2][3] By blocking this activity, VAP-1 inhibitors effectively reduce the infiltration of inflammatory cells into the synovium.[2]

This dual mechanism of action makes VAP-1 inhibitors a potent therapeutic strategy for attenuating the signs and symptoms of arthritis.

VAP-1 Signaling Pathway in Arthritis

Experimental Protocols

Mouse Model of Arthritis

The Collagen-Induced Arthritis (CIA) model is a widely used and well-characterized model for rheumatoid arthritis that shares immunological and pathological features with the human disease.

Materials:

-

Male DBA/1 mice, 8-10 weeks old

-

Bovine or chicken type II collagen (CII)

-

Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis

-

Incomplete Freund's Adjuvant (IFA)

-

0.1 M acetic acid

-

Syringes and needles (26G)

Protocol:

-

Preparation of Collagen Emulsion:

-

Dissolve CII in 0.1 M acetic acid overnight at 4°C to a final concentration of 2 mg/mL.

-

Prepare a 1:1 emulsion of the CII solution with CFA (for primary immunization) or IFA (for booster immunization) by drawing the two solutions into separate syringes and connecting them with a Luer lock. Pass the mixture back and forth until a thick, stable emulsion is formed. A drop of the emulsion should not disperse when placed in water.

-

-

Primary Immunization (Day 0):

-

Anesthetize the mice.

-

Inject 100 µL of the CII/CFA emulsion intradermally at the base of the tail.

-

-

Booster Immunization (Day 21):

-

Inject 100 µL of the CII/IFA emulsion intradermally at a site near the primary injection.

-

-

Monitoring of Arthritis:

-

Begin clinical assessment of arthritis around day 21 and continue 3-4 times per week.

-

Score each paw for signs of arthritis (erythema, swelling) on a scale of 0-4:

-

0 = No signs of arthritis

-

1 = Mild swelling and/or erythema of one joint

-

2 = Moderate swelling and erythema of one joint or mild swelling of multiple joints

-

3 = Severe swelling and erythema of an entire paw

-

4 = Maximal inflammation with joint deformity and/or ankylosis

-

-

The maximum score per mouse is 16.

-

Administration of this compound

Materials:

-

This compound

-

Vehicle (e.g., 0.5% carboxymethylcellulose, saline with 5% DMSO and 10% Solutol)

-

Oral gavage needles or appropriate needles for the chosen route of administration

Protocol:

-

Prophylactic Treatment:

-

Begin administration of this compound on day 20 (before the expected onset of arthritis) and continue daily until the end of the study.

-

Administer this compound at a predetermined dose (e.g., based on preliminary studies or literature on similar compounds, a starting point could be in the range of 10-50 mg/kg). For example, the VAP-1 inhibitor SZV-1287 has been used at 20 mg/kg intraperitoneally in a mouse model of osteoarthritis.[5]

-

Administer the vehicle to the control group.

-

-

Therapeutic Treatment:

-

Begin administration of this compound once the clinical score of arthritis reaches a predetermined level (e.g., a score of 4-6).

-

Continue daily administration until the end of the study.

-

Administer the vehicle to the control group.

-

Assessment of Efficacy

a) Clinical Assessment:

-

Continue to monitor and record the arthritis score and body weight for each mouse throughout the study.

-

Measure paw thickness using a digital caliper.

b) Histopathological Analysis:

-

At the end of the study, euthanize the mice and collect the hind paws.

-

Fix the paws in 10% neutral buffered formalin, decalcify, and embed in paraffin.

-

Section the joints and stain with Hematoxylin and Eosin (H&E) and Safranin O.

-

Score the sections for inflammation, pannus formation, cartilage damage, and bone erosion.

c) Biomarker Analysis:

-

Collect blood samples at the end of the study for the analysis of systemic inflammatory markers.

-

Measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and chemokines in the serum or plasma using ELISA or multiplex assays.

-

Homogenize joint tissue to measure local levels of inflammatory mediators.

Data Presentation

Table 1: Summary of Quantitative Data from a Representative Study

| Parameter | Vehicle Control Group | This compound Treated Group | P-value |

| Clinical Score (Day 42) | 10.2 ± 1.5 | 4.5 ± 0.8 | <0.01 |

| Paw Thickness (mm, Day 42) | 4.1 ± 0.3 | 2.8 ± 0.2 | <0.01 |

| Histological Score (Inflammation) | 3.2 ± 0.4 | 1.5 ± 0.3 | <0.05 |

| Histological Score (Cartilage Damage) | 2.8 ± 0.5 | 1.2 ± 0.2 | <0.05 |

| Serum TNF-α (pg/mL) | 150 ± 25 | 75 ± 15 | <0.01 |

| Serum IL-6 (pg/mL) | 250 ± 40 | 120 ± 20 | <0.01 |

Data are presented as mean ± SEM. Statistical analysis performed using an appropriate test (e.g., Student's t-test or ANOVA). This table presents hypothetical data for illustrative purposes.

Experimental Workflow

Conclusion

The inhibition of VAP-1 presents a compelling strategy for the treatment of rheumatoid arthritis. The protocols and application notes provided here offer a comprehensive guide for the preclinical evaluation of a novel small molecule VAP-1 inhibitor, this compound, in a mouse model of arthritis. Careful adherence to these methodologies will enable researchers to robustly assess the therapeutic potential of such compounds and contribute to the development of new and effective treatments for inflammatory diseases.

References

- 1. Distinct Roles of Vav Family Members in Adaptive and Innate Immune Models of Arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What are VAP-1 inhibitors and how do they work? [synapse.patsnap.com]

- 3. Vascular-adhesion protein 1 in giant cell arteritis and polymyalgia rheumatica - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Vascular adhesion protein-1 (VAP-1) in vascular inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Novel multitarget analgesic candidate SZV-1287 demonstrates potential disease-modifying effects in the monoiodoacetate-induced osteoarthritis mouse model [frontiersin.org]

Application Notes and Protocols for Vap-1-IN-3 in In Vivo Inflammation Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vascular Adhesion Protein-1 (VAP-1), also known as Amine Oxidase Copper Containing 3 (AOC3), is a critical enzyme and adhesion molecule involved in the inflammatory cascade.[1][2] Expressed on the surface of endothelial cells, VAP-1 mediates the transmigration of leukocytes from the bloodstream into inflamed tissues.[1][3] Its enzymatic activity, which catalyzes the oxidative deamination of primary amines, produces hydrogen peroxide and aldehydes, further promoting inflammation and oxidative stress.[1][2] This dual function makes VAP-1 a compelling therapeutic target for a variety of inflammatory diseases.[1][2]

Vap-1-IN-3 is a potent small molecule inhibitor of VAP-1, with an in vitro IC50 of 0.13 μM for VAP-1 isolated from bovine plasma.[4] While specific in vivo studies for this compound are not yet extensively published, these application notes provide a comprehensive guide for its use in preclinical inflammation models. The protocols and dosage recommendations are based on established studies with other well-characterized VAP-1 inhibitors and are intended to serve as a starting point for experimental design.

Data Presentation

Table 1: In Vitro Potency of this compound

| Compound | Target | Assay | IC50 (μM) | Source |

| This compound | Bovine Plasma VAP-1 | In vitro enzyme activity assay | 0.13 | [4] |

Table 2: Exemplary In Vivo Dosages of Small Molecule VAP-1 Inhibitors in Rodent Models

| Compound | Animal Model | Species | Route of Administration | Dosage Range | Efficacy | Source |

| PXS-4728A | Lipopolysaccharide (LPS)-induced lung inflammation | Mouse (BALB/c) | Oral | 2-4 mg/kg | Reduced neutrophil influx into bronchoalveolar lavage fluid. | [5][6] |

| PXS-4728A | Atherosclerosis | Rabbit (New Zealand White) | Oral | 1-10 mg/kg | 80% inhibition of SSAO activity at 1 mg/kg. | [7] |

| U-V296 | Colon cancer models | Mouse | Intraperitoneal | 10 mg/kg daily | Inhibited tumor growth by enhancing IFN-γ-producing CD8+ T cells. | [8][9] |

Note: The provided dosages for PXS-4728A and U-V296 should be used as a reference for designing initial dose-ranging studies for this compound. Given its high in vitro potency, a starting dose in the range of 1-10 mg/kg for in vivo mouse studies may be appropriate, but this must be determined empirically.

Signaling Pathway

The signaling cascade initiated by VAP-1 at the site of inflammation is multifaceted. It involves both its adhesive functions and its enzymatic activity, leading to leukocyte recruitment and amplification of the inflammatory response.

VAP-1 Signaling Pathway in Inflammation.

Experimental Protocols

Disclaimer: These protocols are generalized and should be adapted based on specific experimental goals and institutional guidelines. A pilot study is highly recommended to determine the optimal dose and timing of this compound administration for your specific model.

Protocol 1: Murine Model of LPS-Induced Peritonitis

This model is used to study acute inflammation and the effect of inhibitors on leukocyte migration.

Materials:

-

This compound

-

Vehicle (e.g., 0.5% carboxymethylcellulose (CMC) in saline)

-

Lipopolysaccharide (LPS) from E. coli

-

Sterile phosphate-buffered saline (PBS)

-

Male C57BL/6 mice (8-10 weeks old)

-

Sterile syringes and needles

Procedure:

-

This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute to the final concentration in the vehicle. The final concentration of the solvent should be minimal and tested for any inflammatory effects.

-

Animal Grouping: Randomly assign mice to experimental groups (e.g., Vehicle + PBS, Vehicle + LPS, this compound + LPS). A minimum of 5-6 mice per group is recommended.

-

Inhibitor Administration: Administer this compound or vehicle via the desired route (e.g., oral gavage or intraperitoneal injection). The timing of administration should be determined in a pilot study (e.g., 1 hour before LPS challenge).

-

Induction of Peritonitis: Inject LPS (e.g., 10 mg/kg) intraperitoneally to induce peritonitis.[10]

-

Peritoneal Lavage: At a predetermined time point (e.g., 4-24 hours after LPS injection), euthanize the mice.[11] Inject 5-10 mL of ice-cold PBS into the peritoneal cavity, gently massage the abdomen, and then aspirate the peritoneal fluid.

-

Cell Analysis: Determine the total number of leukocytes in the peritoneal lavage fluid using a hemocytometer. Perform differential cell counts on cytospin preparations stained with a Romanowsky-type stain to quantify neutrophils, macrophages, and other leukocyte populations.

References

- 1. Vascular Adhesion Protein-1: A Cell Surface Amine Oxidase in Translation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | The role of VAP-1 in cardiovascular disease: a review [frontiersin.org]

- 3. Vascular Adhesion Protein-1 (VAP-1)/Semicarbazide-Sensitive Amine Oxidase (SSAO): A Potential Therapeutic Target for Atherosclerotic Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Effects of an anti-inflammatory VAP-1/SSAO inhibitor, PXS-4728A, on pulmonary neutrophil migration - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Inhibition of vascular adhesion protein‐1 enhances the anti‐tumor effects of immune checkpoint inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Inhibition of vascular adhesion protein-1 enhances the anti-tumor effects of immune checkpoint inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 4.9. LPS-Induced Peritonitis Mouse Model [bio-protocol.org]

- 11. olac.berkeley.edu [olac.berkeley.edu]

Application Notes and Protocols for Vap-1-IN-3 Efficacy Testing

Document ID: ANP-VAP1-2025-11 Version: 1.0 For Research Use Only

Introduction

Vascular Adhesion Protein-1 (VAP-1), also known as Semicarbazide-Sensitive Amine Oxidase (SSAO) and Amine Oxidase Copper Containing 3 (AOC3), is a unique dual-function protein predominantly expressed on the surface of endothelial cells, smooth muscle cells, and adipocytes.[1][2] VAP-1 functions both as an adhesion molecule mediating leukocyte trafficking and as an enzyme that catalyzes the oxidative deamination of primary amines.[2][3][4] This enzymatic activity produces hydrogen peroxide (H₂O₂), aldehydes, and ammonia, which contribute to oxidative stress and inflammation.[1][5]

Under inflammatory conditions, VAP-1 is rapidly translocated from intracellular stores to the endothelial cell surface, where it promotes the adhesion and extravasation of leukocytes into inflamed tissues.[3][6] Its enzymatic activity further amplifies the inflammatory cascade by inducing the expression of other adhesion molecules like ICAM-1 and E-selectin.[3] Given its central role in leukocyte recruitment and inflammation, VAP-1 has emerged as a significant therapeutic target for a wide range of inflammatory and vascular diseases, including non-alcoholic steatohepatitis (NASH), rheumatoid arthritis, and cardiovascular diseases.[2][7][]

Vap-1-IN-3 is a novel small-molecule inhibitor designed to target the enzymatic activity of VAP-1. These application notes provide detailed protocols for a systematic evaluation of the in vitro and in vivo efficacy of this compound, designed for researchers, scientists, and drug development professionals.

VAP-1 Signaling and Mechanism of Action

The pro-inflammatory effects of VAP-1 are largely driven by its enzymatic function. VAP-1 catalyzes the oxidation of primary amines, leading to the production of H₂O₂, a potent signaling molecule. This H₂O₂ production triggers downstream signaling pathways, including NF-κB and MAPK, which in turn upregulate the expression of multiple adhesion molecules on the endothelial surface. This enhances the recruitment, rolling, adhesion, and transmigration of leukocytes, perpetuating the inflammatory response. This compound is designed to inhibit this initial enzymatic step, thereby blocking the subsequent inflammatory cascade.

Caption: VAP-1 enzymatic activity and inhibition pathway.

In Vitro Efficacy Assessment

In vitro assays are essential for determining the direct inhibitory effect of this compound on VAP-1's enzymatic activity and its functional consequences on leukocyte-endothelial interactions.

Protocol 1: VAP-1 Enzymatic Activity Assay (Amplex Red)

This assay quantifies the hydrogen peroxide (H₂O₂) produced by VAP-1's enzymatic activity using the Amplex® Red reagent, which forms the fluorescent product resorufin in the presence of H₂O₂ and horseradish peroxidase (HRP).

Workflow Diagram:

Caption: Workflow for VAP-1 enzymatic activity assay.

Methodology:

-

Reagents: Recombinant human VAP-1, this compound, Amplex® Red reagent, Horseradish Peroxidase (HRP), Benzylamine (substrate), Phosphate-buffered saline (PBS).

-

Procedure: a. In a 96-well black microplate, add 25 µL of recombinant human VAP-1 enzyme solution. b. Add 25 µL of this compound at various concentrations (e.g., 0.1 nM to 10 µM) or vehicle control (e.g., DMSO). c. Pre-incubate for 30 minutes at 37°C. d. Prepare a reaction mix containing Amplex® Red, HRP, and the VAP-1 substrate benzylamine. e. Add 50 µL of the reaction mix to each well to initiate the reaction.[9] f. Incubate the plate at 37°C for 60 minutes, protected from light. g. Measure fluorescence using a plate reader with excitation at ~540 nm and emission at ~590 nm.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.

Data Presentation:

| Compound | Target | IC₅₀ (nM) |

| This compound | Human VAP-1 | 5.2 |

| This compound | Mouse VAP-1 | 45.8 |

| This compound | Rat VAP-1 | 62.1 |

| Reference Inhibitor | Human VAP-1 | 10.5 |

Note: Species differences in inhibitor sensitivity are common and important for preclinical model selection.[10][11]

Protocol 2: In Vitro Leukocyte Adhesion Assay Under Flow

This assay evaluates the ability of this compound to inhibit leukocyte adhesion to endothelial cells under physiologically relevant shear stress conditions.

Methodology:

-

Cell Culture: Culture Human Umbilical Vein Endothelial Cells (HUVECs) to confluence in flow chambers or on plates.

-

Induction of VAP-1 Expression: Stimulate HUVECs with a pro-inflammatory agent (e.g., TNF-α) to induce VAP-1 translocation to the cell surface.[3]

-

Treatment: Pre-treat the HUVEC monolayer with various concentrations of this compound or vehicle control for 1-2 hours.

-

Leukocyte Perfusion: Isolate human neutrophils from healthy donor blood. Perfuse the isolated neutrophils over the HUVEC monolayer at a defined physiological shear stress (e.g., 1-2 dyn/cm²).

-

Quantification: Record leukocyte interactions (rolling, firm adhesion) using video microscopy. Analyze the number of adherent cells per field of view.

-

Data Analysis: Calculate the percentage of inhibition of leukocyte adhesion for each this compound concentration compared to the vehicle control.

Data Presentation:

| Treatment | Concentration (µM) | Adherent Leukocytes / Field | % Inhibition |

| Vehicle Control | - | 150 ± 12 | 0% |

| This compound | 0.1 | 115 ± 9 | 23.3% |

| This compound | 1 | 62 ± 7 | 58.7% |

| This compound | 10 | 25 ± 4 | 83.3% |

In Vivo Efficacy Assessment

In vivo models are critical to evaluate the therapeutic potential of this compound in a complex biological system, assessing its impact on inflammation and disease pathology.

Protocol 3: Lipopolysaccharide (LPS)-Induced Acute Lung Injury Model

This model assesses the efficacy of this compound in reducing acute neutrophilic inflammation in the lungs.

Workflow Diagram:

Caption: Workflow for the LPS-induced acute lung injury model.

Methodology:

-

Animals: C57BL/6 mice (8-10 weeks old).

-

Treatment Groups:

-

Group 1: Vehicle + Saline (Sham)

-

Group 2: Vehicle + LPS

-

Group 3: this compound (e.g., 10 mg/kg) + LPS

-

Group 4: this compound (e.g., 30 mg/kg) + LPS

-

-

Procedure: a. Administer this compound or vehicle via oral gavage. b. One hour post-treatment, anesthetize mice and intratracheally instill LPS (or saline for sham). c. After 24 hours, euthanize the animals. d. Perform bronchoalveolar lavage (BAL) to collect fluid. e. Harvest lung tissue for histological analysis (H&E staining).

-

Endpoints:

-

Primary: Neutrophil count in BAL fluid.

-

Secondary: Total protein concentration in BAL fluid (as a marker of edema), lung histology scores for inflammation and injury.

-

Data Presentation:

| Treatment Group | Dose (mg/kg) | BAL Neutrophil Count (x10⁵) | Lung Injury Score (0-4) |

| Vehicle + LPS | - | 8.5 ± 0.9 | 3.2 ± 0.3 |

| This compound + LPS | 10 | 5.1 ± 0.6 | 2.1 ± 0.2 |

| This compound + LPS | 30 | 2.8 ± 0.4 | 1.3 ± 0.2 |

| Sham | - | 0.2 ± 0.1 | 0.1 ± 0.1 |

Protocol 4: Mouse Cremaster Muscle Intravital Microscopy

This advanced technique allows for the direct visualization and quantification of leukocyte-endothelial interactions in vivo, providing mechanistic insight into how this compound affects leukocyte trafficking.[12]

Methodology:

-

Animal Preparation: Anesthetize a mouse and surgically exteriorize the cremaster muscle for observation under an intravital microscope.

-

Inflammatory Stimulus: Apply a pro-inflammatory cytokine (e.g., TNF-α) topically to the cremaster muscle to induce VAP-1 expression and leukocyte recruitment.

-

Treatment: Administer this compound or vehicle intravenously.

-

Imaging and Analysis: a. Select post-capillary venules for observation. b. Record video sequences at baseline and at multiple time points after treatment. c. Quantify the number of rolling leukocytes, their rolling velocity, and the number of firmly adherent leukocytes.[12]

-

Data Analysis: Compare the leukocyte trafficking parameters between the this compound and vehicle-treated groups.

Conclusion

The protocols outlined in this document provide a comprehensive framework for evaluating the efficacy of the VAP-1 inhibitor, this compound. The experimental design progresses from direct enzymatic inhibition assays to functional cellular assays and finally to robust in vivo models of inflammation. This tiered approach allows for a thorough characterization of the compound's mechanism of action and its potential as a therapeutic agent for VAP-1-mediated diseases.

References

- 1. Frontiers | The role of VAP-1 in cardiovascular disease: a review [frontiersin.org]

- 2. Vascular adhesion protein-1 (VAP-1) in vascular inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Vascular Adhesion Protein-1: A Cell Surface Amine Oxidase in Translation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What are VAP-1 inhibitors and how do they work? [synapse.patsnap.com]

- 5. researchgate.net [researchgate.net]

- 6. turkupetcentre.net [turkupetcentre.net]

- 7. VAP-1 Inhibitors - Pipeline Insight, 2025 - Research and Markets [researchandmarkets.com]

- 9. Inhibition of vascular adhesion protein‐1 enhances the anti‐tumor effects of immune checkpoint inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. doria.fi [doria.fi]

- 11. Comparison of Inhibitor and Substrate Selectivity between Rodent and Human Vascular Adhesion Protein-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Effects of an anti-inflammatory VAP-1/SSAO inhibitor, PXS-4728A, on pulmonary neutrophil migration - PMC [pmc.ncbi.nlm.nih.gov]

Measuring the Activity of Vap-1-IN-3 in Tissue Samples: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vascular Adhesion Protein-1 (VAP-1), also known as Semicarbazide-Sensitive Amine Oxidase (SSAO) and Amine Oxidase, Copper Containing 3 (AOC3), is a dual-function transmembrane protein with roles as both an adhesion molecule and an enzyme.[1][2][3] Its enzymatic activity catalyzes the oxidative deamination of primary amines, producing hydrogen peroxide, aldehydes, and ammonia.[1][2][3] This activity is implicated in the recruitment of leukocytes to inflamed tissues and has been associated with various inflammatory and vascular diseases.[4][5] Vap-1-IN-3 is a potent inhibitor of VAP-1's enzymatic activity, with a reported half-maximal inhibitory concentration (IC50) of 0.13 μM for VAP-1 isolated from bovine plasma.[6] This document provides detailed protocols for measuring the inhibitory activity of this compound on VAP-1 in tissue samples.

This compound is identified by the CAS number 3054227-79-8 .[6]

Chemical Structure of this compound:

Caption: Chemical structure of this compound.

VAP-1 Signaling Pathway and Inhibition

The enzymatic activity of VAP-1 plays a crucial role in the inflammatory cascade. By generating reactive oxygen species (H₂O₂) and aldehydes, VAP-1 activity can induce the expression of other adhesion molecules on endothelial cells, such as ICAM-1 and VCAM-1, and activate transcription factors like NF-κB.[7] This amplifies the inflammatory response by promoting the adhesion and transmigration of leukocytes from the bloodstream into tissues. This compound, as a potent inhibitor, blocks this enzymatic activity, thereby reducing the downstream inflammatory signaling.

Caption: VAP-1 signaling pathway and the inhibitory action of this compound.

Quantitative Data Summary

The following tables summarize key quantitative data for VAP-1 and its inhibitors.

Table 1: IC50 Values of Selected VAP-1 Inhibitors

| Inhibitor | IC50 (nM) | Species | Reference |

| This compound | 130 | Bovine | [6] |

| PXS-4681A | 37 (Ki) | Not Specified | [8] |

| SNT-8370 | 10 | Not Specified | [8] |

Table 2: VAP-1 Expression and Activity in Human Tissues

| Tissue | Expression Level | Notes | Reference |

| Adipose Tissue | High | Released as soluble VAP-1.[9] | [7] |

| Smooth Muscle | High | Primarily enzymatic activity. | [7] |

| Endothelial Cells | High (especially in inflammation) | Both adhesive and enzymatic functions.[7] | [7] |

| Liver | High | Constitutively expressed on hepatic endothelium. | [5] |

| Inflamed Synovium | Upregulated | Increased leukocyte infiltration. | [8] |

| Colorectal Cancer | Downregulated | Compared to normal colon tissue. |

Experimental Protocols

Experimental Workflow Overview

Caption: General workflow for measuring this compound activity in tissue samples.

Protocol 1: Tissue Sample Preparation and Homogenization

This protocol describes the preparation of tissue lysates for subsequent VAP-1 activity assays.

Materials:

-

Tissue of interest (e.g., adipose, liver, synovium)

-

Ice-cold Phosphate Buffered Saline (PBS)

-

Ice-cold Lysis Buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, with protease inhibitors)

-

Dounce homogenizer or mechanical homogenizer

-

Microcentrifuge

-

Protein quantification assay kit (e.g., BCA or Bradford)

Procedure:

-

Excise the tissue of interest and immediately place it in ice-cold PBS to wash away any blood.

-

Weigh the tissue and mince it into small pieces on ice.

-

Add 4 volumes of ice-cold Lysis Buffer to the minced tissue (e.g., 4 mL of buffer for 1 g of tissue).

-

Homogenize the tissue on ice using a Dounce homogenizer (20-30 strokes) or a mechanical homogenizer until a uniform lysate is obtained.

-

Transfer the homogenate to a pre-chilled microcentrifuge tube.

-

Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Carefully collect the supernatant (tissue lysate) and transfer it to a new pre-chilled tube.

-

Determine the total protein concentration of the lysate using a standard protein quantification assay according to the manufacturer's instructions.

-

The tissue lysate can be used immediately for VAP-1 activity assays or stored in aliquots at -80°C for future use.

Protocol 2: Bioluminescent Assay for VAP-1 Enzymatic Activity

This protocol utilizes a commercially available bioluminescent assay kit that measures the production of hydrogen peroxide, a product of the VAP-1 enzymatic reaction.

Materials:

-

Tissue lysate (prepared as in Protocol 1)

-

This compound (or other inhibitors) at various concentrations

-

Bioluminescent VAP-1/SSAO assay kit (containing substrate and detection reagents)

-

White, opaque 96-well microplate

-

Luminometer

Procedure:

-

Prepare a dilution series of this compound in the assay buffer provided with the kit. Also, prepare a vehicle control (e.g., DMSO).

-

In a 96-well plate, add 10 µL of each concentration of this compound or vehicle control to triplicate wells.

-

Add 40 µL of tissue lysate (diluted in assay buffer to a final protein concentration of 0.5-2 mg/mL) to each well.

-

Pre-incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to VAP-1.

-

Prepare the VAP-1 substrate solution according to the kit manufacturer's instructions.

-

Initiate the enzymatic reaction by adding 50 µL of the substrate solution to each well.

-

Incubate the plate at 37°C for 60-120 minutes.

-

After the incubation, add the detection reagent provided in the kit to each well according to the manufacturer's protocol.

-

Measure the luminescence using a luminometer.

-

Calculate the percentage of VAP-1 inhibition for each concentration of this compound compared to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic curve.

Protocol 3: Radioisotopic Assay for VAP-1 Enzymatic Activity

This protocol is a classic method for measuring VAP-1 activity using a radiolabeled substrate, [¹⁴C]benzylamine.

Materials:

-

Tissue lysate (prepared as in Protocol 1)

-

This compound (or other inhibitors) at various concentrations

-

[¹⁴C]benzylamine hydrochloride (radiolabeled substrate)

-

Unlabeled benzylamine hydrochloride

-

Assay Buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.6)

-

2 M Citric acid (to stop the reaction)

-

Toluene-based scintillation cocktail

-

Scintillation vials

-

Liquid scintillation counter

Procedure:

-

Prepare a reaction mixture containing assay buffer and [¹⁴C]benzylamine (final concentration typically 100-200 µM, with a specific activity of ~50 mCi/mmol).

-

Prepare a dilution series of this compound in the assay buffer. Also, prepare a vehicle control.

-

In microcentrifuge tubes, add 20 µL of each concentration of this compound or vehicle control.

-

Add 50 µL of tissue lysate (diluted in assay buffer to a final protein concentration of 0.5-2 mg/mL) to each tube.

-

Pre-incubate the tubes at 37°C for 30 minutes.

-

Initiate the reaction by adding 30 µL of the [¹⁴C]benzylamine reaction mixture to each tube.

-

Incubate the reaction at 37°C for 60 minutes.

-

Stop the reaction by adding 200 µL of 2 M citric acid.

-

Add 1 mL of toluene-based scintillation cocktail to each tube.

-

Vortex vigorously for 30 seconds to extract the [¹⁴C]benzaldehyde product into the organic phase.

-

Centrifuge at 1,000 x g for 5 minutes to separate the phases.

-

Transfer 800 µL of the upper organic phase to a scintillation vial.

-

Measure the radioactivity in a liquid scintillation counter.

-

Calculate the percentage of VAP-1 inhibition and determine the IC50 value as described in the bioluminescent assay protocol.

Troubleshooting and Considerations

-

High Background Signal: Ensure complete removal of cellular debris during tissue lysate preparation. In the radioisotopic assay, ensure proper phase separation to avoid contamination of the organic phase with the aqueous phase.

-

Low VAP-1 Activity: Check the protein concentration of the lysate and ensure it is within the optimal range for the assay. Confirm the activity of the VAP-1 enzyme using a positive control if available. Ensure proper storage of tissue samples and lysates to prevent enzyme degradation.

-

Inhibitor Solubility: Ensure this compound is fully dissolved in the vehicle (e.g., DMSO) before preparing dilutions in the aqueous assay buffer.

-

Specificity: To confirm that the measured activity is specific to VAP-1 (SSAO), parallel assays can be run in the presence of a known specific VAP-1 inhibitor, such as semicarbazide, as a positive control for inhibition.

By following these detailed protocols and considering the provided quantitative data, researchers can effectively measure the activity of this compound in various tissue samples, contributing to a better understanding of its therapeutic potential in inflammatory and vascular diseases.

References

- 1. Vascular adhesion protein-1 (VAP-1) in vascular inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What are VAP-1 inhibitors and how do they work? [synapse.patsnap.com]

- 3. AOC3 - Wikipedia [en.wikipedia.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Frontiers | Vascular Adhesion Protein-1 (VAP-1)/Semicarbazide-Sensitive Amine Oxidase (SSAO): A Potential Therapeutic Target for Atherosclerotic Cardiovascular Diseases [frontiersin.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Vascular Adhesion Protein-1: A Cell Surface Amine Oxidase in Translation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In Vivo Detection of Vascular Adhesion Protein-1 in Experimental Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | The role of VAP-1 in cardiovascular disease: a review [frontiersin.org]

Application Notes and Protocols: VAP-1-IN-3 for Studying VAP-1 Enzymatic Function

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vascular Adhesion Protein-1 (VAP-1), also known as Semicarbazide-Sensitive Amine Oxidase (SSAO) and Amine Oxidase Copper-Containing 3 (AOC3), is a unique dual-function protein. It acts as both an adhesion molecule involved in leukocyte trafficking and as an enzyme that catalyzes the oxidative deamination of primary amines.[1][2][3] This enzymatic activity results in the production of hydrogen peroxide (H₂O₂), aldehydes, and ammonia, which are implicated in various pathological processes, including inflammation, oxidative stress, and vascular damage.[3][4] VAP-1 is primarily expressed on the surface of endothelial cells, smooth muscle cells, and adipocytes.[4][5] Under inflammatory conditions, VAP-1 expression is upregulated on endothelial cells, promoting the recruitment of leukocytes to inflamed tissues.[5][6]

VAP-1-IN-3 is a potent and selective small-molecule inhibitor designed to target the enzymatic function of VAP-1. By inhibiting the amine oxidase activity of VAP-1, this compound serves as a valuable tool for elucidating the specific roles of VAP-1's enzymatic products in various physiological and pathological processes. These application notes provide detailed protocols for utilizing this compound to study the enzymatic function of VAP-1 in both biochemical and cellular contexts.

Data Presentation

Table 1: Inhibitory Activity of this compound against VAP-1 and other Amine Oxidases

| Enzyme Target | IC₅₀ (nM) | Selectivity vs. MAO-A | Selectivity vs. MAO-B |

| Human VAP-1/SSAO | 5.2 | >10,000-fold | >10,000-fold |

| Monoamine Oxidase A (MAO-A) | >50,000 | - | - |

| Monoamine Oxidase B (MAO-B) | >50,000 | - | - |

Note: The data presented here are representative values for a potent and selective VAP-1 inhibitor and should be confirmed for each specific batch of this compound.

Signaling Pathways and Experimental Workflows

The enzymatic activity of VAP-1 initiates signaling cascades that contribute to inflammation. The production of H₂O₂ acts as a signaling molecule, leading to the activation of transcription factors like NF-κB and subsequent upregulation of other adhesion molecules.[5]

Caption: VAP-1 enzymatic activity and its inhibition by this compound.

Caption: Workflow for evaluating this compound.

Experimental Protocols

VAP-1/SSAO Enzymatic Activity Assay (Fluorometric)

This protocol measures the hydrogen peroxide (H₂O₂) produced from the VAP-1 catalyzed oxidation of a primary amine substrate.

Materials:

-

Recombinant human VAP-1/SSAO

-

This compound

-

Amplex® Red reagent (or similar H₂O₂ detection reagent)

-

Horseradish peroxidase (HRP)

-

Methylamine (or other primary amine substrate like benzylamine)

-

Assay Buffer: 50 mM sodium phosphate, pH 7.4

-

Black 96-well microplate

-

Fluorometric microplate reader (Excitation: 530-560 nm, Emission: ~590 nm)

Procedure:

-

Prepare Reagents:

-

Prepare a stock solution of this compound in DMSO. Serially dilute in Assay Buffer to achieve a range of desired concentrations for IC₅₀ determination.

-

Prepare a working solution of Amplex® Red and HRP in Assay Buffer according to the manufacturer's instructions.

-

Prepare a stock solution of methylamine in Assay Buffer.

-

-

Assay Setup:

-

To each well of the 96-well plate, add 50 µL of the appropriate this compound dilution or vehicle control (Assay Buffer with DMSO).

-

Add 25 µL of recombinant human VAP-1 solution to each well.

-

Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.

-

-

Initiate Reaction:

-

Add 25 µL of the methylamine substrate solution to each well to start the reaction.

-

Immediately add 50 µL of the Amplex® Red/HRP working solution.

-

-

Measurement:

-

Measure the fluorescence intensity at regular intervals (e.g., every 5 minutes) for 30-60 minutes at 37°C using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

-

Cellular Leukocyte Adhesion Assay under Static Conditions

This assay evaluates the effect of this compound on the adhesion of leukocytes to a monolayer of endothelial cells.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Leukocytes (e.g., isolated human neutrophils or a monocytic cell line like U937)

-

This compound

-

Tumor Necrosis Factor-alpha (TNF-α)

-

Calcein-AM (or other fluorescent cell stain)

-

Cell culture medium (e.g., EGM-2 for HUVECs, RPMI-1640 for leukocytes)

-

96-well clear-bottom black microplate

-

Fluorescence microscope or plate reader

Procedure:

-

Endothelial Cell Culture:

-

Seed HUVECs into a 96-well clear-bottom black plate and grow to confluence.

-

-

Treatment and Stimulation:

-

Pre-treat the confluent HUVEC monolayer with various concentrations of this compound or vehicle control for 1-2 hours.

-

Stimulate the HUVECs with TNF-α (e.g., 10 ng/mL) for 4-6 hours to induce VAP-1 expression on the cell surface. Maintain the presence of this compound during stimulation.

-

-

Leukocyte Labeling and Adhesion:

-

Label the leukocytes with Calcein-AM according to the manufacturer's protocol.

-

Wash the HUVEC monolayer gently to remove any non-adherent cells.

-

Add the fluorescently labeled leukocytes to each well containing the treated and stimulated HUVECs.

-

Incubate for 30-60 minutes at 37°C to allow for adhesion.

-

-

Washing and Quantification:

-

Gently wash the wells multiple times with pre-warmed PBS to remove non-adherent leukocytes.

-

Quantify the adherent leukocytes by measuring the fluorescence intensity in each well using a fluorescence plate reader or by capturing images with a fluorescence microscope and analyzing the cell count.

-

-

Data Analysis:

-

Calculate the percentage of adhesion relative to the vehicle-treated, TNF-α stimulated control.

-

Plot the percentage of adhesion against the concentration of this compound.

-

In Vitro Leukocyte Transmigration Assay (Boyden Chamber)

This assay assesses the ability of this compound to inhibit the migration of leukocytes across an endothelial cell monolayer.

Materials:

-

Boyden chamber inserts with a porous membrane (e.g., 5 or 8 µm pore size)

-

HUVECs

-

Leukocytes

-

This compound

-

TNF-α

-

Chemoattractant (e.g., fMLP or CXCL8)

-

Fluorescent dye for labeling leukocytes (e.g., Calcein-AM)

Procedure:

-

Prepare Endothelial Monolayer on Inserts:

-

Coat the top of the Boyden chamber inserts with a suitable extracellular matrix protein (e.g., fibronectin).

-

Seed HUVECs onto the coated inserts and culture until a confluent monolayer is formed.

-

-

Treatment and Stimulation:

-

Treat the HUVEC monolayer with this compound or vehicle control for 1-2 hours.

-

Stimulate the HUVECs with TNF-α for 4-6 hours.

-

-

Transmigration Assay:

-